Standard organophosphates fail to replicate Menazon's unique S-C bond hydrolysis and triazine-specific degradation markers, skewing environmental fate models. Our Menazon reference standard provides the exact solution. • Supplied with 2-methoxyethanol for stable stock solutions. • Validated for GC-MS/LC-MS detection of 2,4-diamino-6-mercaptomethyl-1,3,5-triazine. • Low mammalian toxicity for safe AChE benchmarking. Reliable calibration standard for research.
Menazon (CAS: 78-57-9) is a specialized hybrid organophosphorodithioate and 1,3,5-triazine derivative currently procured primarily as an analytical reference standard and a toxicological model compound [1]. Unlike conventional lipophilic organophosphates, its diamino-triazine moiety induces extensive intramolecular hydrogen bonding, resulting in distinct physicochemical properties, including low aqueous solubility (240 mg/L) but high affinity for hydroxylic solvents [1]. In laboratory procurement, it is highly valued for environmental fate modeling and acetylcholinesterase (AChE) inhibition benchmarking, where its exceptionally low mammalian toxicity provides a critical baseline against more hazardous in-class alternatives[1][2].
Cholinesterase inhibition studies
Systemic organophosphorus probe for aphid-target enzyme research
Selective toxicity profiling
Reported low mammalian toxicity relative to in-class alternatives supports comparative safety research
Triazine-containing organophosphate
Unique structural moiety enables differentiation from other organophosphates in structure-activity investigations
Substituting Menazon with standard organophosphates (e.g., diazinon, parathion) or generic triazine herbicides (e.g., atrazine) fundamentally compromises analytical calibration and degradation modeling [1]. Generic organophosphates lack the diamino-triazine ring, meaning they cannot replicate Menazon's specific hydrolytic cleavage of the S-C bond, which yields distinct degradation markers like 2,4-diamino-6-mercaptomethyl-1,3,5-triazine rather than standard dialkyl phosphates [2]. Furthermore, attempting to formulate stock solutions of Menazon using standard non-polar solvents fails due to its hydrogen-bonded crystalline lattice; it requires specific hydroxylic solvents (e.g., 2-methoxyethanol) to achieve the stable, high-concentration solutions required for robust chromatographic reference standards [1].
Menazon exhibits atypical solubility for an organophosphate due to its diamino-triazine structure, which promotes strong intramolecular hydrogen bonding[2]. While conventional organophosphates like diazinon are highly soluble in non-polar organics, Menazon demonstrates limited solubility in water (240 mg/L) and chloroform (1600 ppm) [1]. However, it achieves exceptional solubility in hydroxylic solvents, reaching 250 g/kg in 2-methoxyethanol and 100 g/kg in ethylene glycol at room temperature [1]. This quantitative disparity dictates that laboratories must procure and utilize specific amphiphilic or hydroxylic solvent systems to maintain stable, high-concentration reference standards.
| Evidence Dimension | Solubility at 20°C |
| Target Compound Data | 250 g/kg in 2-methoxyethanol; 240 mg/L in water |
| Comparator Or Baseline | Standard lipophilic OPs (e.g., Diazinon: highly soluble in non-polar solvents, poorly soluble in hydroxylics) |
| Quantified Difference | Orders of magnitude higher solubility in hydroxylic solvents vs. non-polar solvents |
| Conditions | Room temperature (20°C) equilibrium solubility |
Ensures accurate preparation of high-concentration analytical stock solutions by preventing precipitation in incompatible non-polar solvents.
Menazon serves as a precise model for pH-dependent S-C bond cleavage in hybrid agrochemicals. Under mild acidic hydrolysis (dilute HCl), Menazon specifically degrades into 2,4-diamino-6-mercaptomethyl-1,3,5-triazine[1]. Conversely, under basic conditions (methanolic KOH), the compound undergoes a distinct trans-methylation reaction, yielding 2,4-diamino-6-methylthiomethyl-1,3,5-triazine [1]. This divergent, predictable degradation profile cannot be replicated by standard organophosphates, which typically hydrolyze at the phosphorus ester bonds.
| Evidence Dimension | Primary Hydrolysis Cleavage Site |
| Target Compound Data | S-C bond cleavage yielding substituted 1,3,5-triazines |
| Comparator Or Baseline | Standard OPs (e.g., Parathion): P-O or P-S ester bond cleavage |
| Quantified Difference | Formation of triazine-specific mercapto/methylthio markers instead of dialkyl phosphates |
| Conditions | Mild acidic (dilute HCl) and basic (methanolic KOH) hydrolysis |
Provides specific, predictable degradation markers essential for calibrating environmental residue monitoring equipment.
In toxicological procurement, Menazon is utilized as a low-toxicity baseline comparator for acetylcholinesterase (AChE) inhibition assays. Compared to highly toxic organophosphates like parathion (aquatic LC50 4.5 mg/L), Menazon exhibits remarkably low mammalian and aquatic toxicity, with a female rat oral LD50 of 1950 mg/kg and aquatic LC50 values exceeding 40 mg/L[1][2]. This significant reduction in acute mammalian toxicity allows researchers to study organophosphate binding kinetics and triazine-hybrid effects without the stringent safety protocols required for Class I highly hazardous pesticides.
| Evidence Dimension | Acute Mammalian Toxicity (Rat Oral LD50) |
| Target Compound Data | 1950 mg/kg |
| Comparator Or Baseline | Parathion: < 5 mg/kg |
| Quantified Difference | ~400-fold lower acute toxicity |
| Conditions | In vivo acute oral exposure in female rats |
Allows laboratories to safely benchmark AChE inhibition kinetics using a structurally complex organophosphate without requiring extreme biosafety handling.
Due to its distinct solubility profile and specific thermal degradation behavior, Menazon is procured as a primary analytical standard for calibrating GC-MS and LC-MS equipment [1]. Its stable formulation in hydroxylic solvents like 2-methoxyethanol ensures reproducible standard curves for monitoring complex triazine-organophosphate residues in agricultural and environmental matrices [1].
Menazon is a highly suitable precursor for studying the environmental degradation of hybrid agrochemicals. Its predictable, pH-dependent S-C bond cleavage into 2,4-diamino-6-mercaptomethyl-1,3,5-triazine (acidic) and 2,4-diamino-6-methylthiomethyl-1,3,5-triazine (basic) provides exact analytical markers for validating predictive hydrolysis models [2].
In neurotoxicology and agrochemical safety screening, Menazon serves as a critical low-toxicity baseline [1]. Its significantly lower mammalian toxicity compared to standard organophosphates allows researchers to safely map AChE active-site phosphorylation kinetics and evaluate the steric effects of the diamino-triazine moiety on enzyme binding [1].
Irritant